molecular formula C18H16N2O2S2 B2487684 Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate CAS No. 864917-59-9

Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate

Cat. No. B2487684
M. Wt: 356.46
InChI Key: ACTKUDLTOCVUOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to "Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate", involves catalyzed reactions and specific conditions to achieve the desired products. For instance, compounds within this family have been synthesized using manganese(II) catalyzed reactions, leading to the formation of thiadiazole rings through cyclization processes. These synthesis pathways are crucial for creating compounds with specific chemical structures and properties (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray diffraction methods, which provide detailed insights into their crystalline structure and stabilization mechanisms through intra- and intermolecular hydrogen bonding. Density Functional Theory (DFT) studies further support the understanding of their geometrical parameters, electronic transitions, and stability, offering a comprehensive view of their molecular architecture (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, highlighting their versatility and reactivity. Their chemical properties, such as the ability to undergo condensation reactions and their reactivity towards different chemical agents, underline their significance in synthetic chemistry. The synthesis processes often involve the loss of water or hydrogen sulfide, leading to the formation of thiadiazole rings, which are central to their chemical behavior (Dani et al., 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various domains. These properties are determined through experimental studies, including thermal analysis and spectroscopic methods, providing a foundation for their practical use and further chemical modifications.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including "Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate", involve their stability, reactivity, and electronic characteristics. Studies involving DFT calculations and spectroscopic analysis offer insights into their HOMO and LUMO energies, indicating their stability and potential reactivity patterns. These properties are crucial for designing and synthesizing new compounds with desired chemical behaviors (Dani et al., 2013).

Scientific Research Applications

Synthesis and Structural Properties

Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate and its derivatives have been extensively studied for their synthesis and structural properties. Improvements in the synthesis of related compounds involve optimizing conditions such as mixed solvents and catalysts to achieve higher yields and purity (Shi Gang, 2011). Detailed structural characterization using techniques like IR, NMR, and X-ray diffraction has been performed to confirm the molecular structure of similar compounds, elucidating the stabilization of structures by intermolecular interactions and the molecular organization induced by changes in the environment (R. Dani et al., 2013), (N. Fathima et al., 2014).

Biological Activities

The benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate derivatives have shown significant biological activities. Studies have reported their potent inhibitory activity against Helicobacter pylori, suggesting their potential as therapeutic agents (N. Mohammadhosseini et al., 2009). Additionally, some derivatives exhibit remarkable antiviral and antibacterial activities, indicating their potential as molecular templates for designing new antiviral and antibacterial agents (Xu Tang et al., 2019).

Nematocidal and Antimicrobial Properties

Certain derivatives of benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate have been synthesized and evaluated for their nematocidal activities. Compounds like 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its variants show promising activities against specific nematodes, indicating their potential as lead compounds in the development of nematicides (Dan Liu et al., 2022). Moreover, the antimicrobial and anthelmintic activities of related thiadiazole derivatives have been confirmed, suggesting a broad spectrum of potential applications in controlling pathogens and parasites (Sumit Srivastava et al., 2005).

properties

IUPAC Name

benzyl 2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-13-7-9-15(10-8-13)17-19-18(24-20-17)23-12-16(21)22-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTKUDLTOCVUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate

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